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Concanamycin C

V-ATPase binding site drug resistance subunit c mutation

Concanamycin C (4′-O-De(aminocarbonyl)concanamycin A) is an 18-membered macrolide antibiotic produced by Streptomyces diastatochromogenes. It belongs to the concanamycin family within the plecomacrolide class and acts as a potent, selective inhibitor of vacuolar-type H⁺-ATPases (V-ATPases), the enzymes responsible for acidifying intracellular compartments including lysosomes, endosomes, and the trans-Golgi network.

Molecular Formula C45H74O13
Molecular Weight 823.1 g/mol
Cat. No. B1264061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin C
Synonymsconcanamycin C
TAN 1323 A
TAN-1323 A
Molecular FormulaC45H74O13
Molecular Weight823.1 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O
InChIInChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31?,32+,33?,34-,35+,37+,38?,39+,40-,41-,42?,43-,45-/m1/s1
InChIKeyXKYYLWWOGLVPOR-SVJPWFAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Concanamycin C: Macrolide Antibiotic and V-ATPase Inhibitor for Scientific Procurement


Concanamycin C (4′-O-De(aminocarbonyl)concanamycin A) is an 18-membered macrolide antibiotic produced by Streptomyces diastatochromogenes [1][2]. It belongs to the concanamycin family within the plecomacrolide class and acts as a potent, selective inhibitor of vacuolar-type H⁺-ATPases (V-ATPases), the enzymes responsible for acidifying intracellular compartments including lysosomes, endosomes, and the trans-Golgi network [3][4]. Structurally, Concanamycin C is distinguished from Concanamycin A by the substitution of a methyl group for the ethyl group at position X, and a hydrogen for the carboxamide group (CONH₂) at position Y on the macrolide core [2]. This structural variation underlies distinct differences in biological activity and target engagement that are critical for research applications.

Why Concanamycin C Cannot Be Substituted with Concanamycin A or Bafilomycin A1 in V-ATPase Research


The plecomacrolide class exhibits substantial heterogeneity in binding site interactions, cross-resistance profiles, and selectivity among V-ATPase isoforms [1]. Concanamycin A, Concanamycin B, Concanamycin C, and Bafilomycin A1 cannot be treated as interchangeable V-ATPase inhibitors. Direct genetic and biochemical evidence demonstrates that mutations in subunit c of the V-ATPase confer markedly different resistance patterns: single residue changes in Neurospora crassa V-ATPase confer strong resistance to bafilomycin while leaving concanamycin sensitivity largely intact [2][3]. Within the concanamycin family, Concanamycin C possesses the distinct structural feature of lacking the carboxamide group (Y=H), whereas Concanamycin A and B retain the carboxamide moiety (Y=CONH₂) [4]. These structural differences translate into differential binding site occupancy, distinct cross-resistance profiles, and variable inhibitory efficacy that directly impact experimental outcomes. Researchers selecting V-ATPase inhibitors must therefore verify that the specific compound employed matches the experimental requirements, as substitution without empirical validation introduces uncontrolled variables in pH regulation, protein trafficking, and autophagy studies.

Quantitative Differentiation of Concanamycin C: Head-to-Head Evidence vs. Concanamycin A, Concanamycin B, and Bafilomycin A1


Distinct V-ATPase Binding Site Engagement: Concanamycin C vs. Bafilomycin A1 Resistance Profile

Genetic evidence demonstrates that Concanamycin C and Bafilomycin A1 engage distinct, albeit partially overlapping, binding sites on V-ATPase subunit c. In Neurospora crassa, mutation of three specific residues in subunit c conferred strong resistance to bafilomycin but conferred little or no resistance to concanamycin [1]. Further analysis revealed that while single mutations conferred bafilomycin resistance, acquisition of concanamycin resistance required an additional second mutation within the same subunit c, confirming distinct binding determinants [2]. This differential engagement has direct experimental consequences: cell lines selected for bafilomycin resistance retain full sensitivity to Concanamycin C, making it a critical orthogonal tool for validating V-ATPase-dependent phenotypes.

V-ATPase binding site drug resistance subunit c mutation Neurospora crassa

Concanamycin Family Differential Species Selectivity: Concanamycin C vs. Concanamycin A in Saccharomyces cerevisiae

The concanamycin family exhibits differential inhibitory potency across species that is not predicted by in vitro enzyme assays alone. Direct genetic analysis in Saccharomyces cerevisiae reveals that a strain completely resistant to inhibition by Concanamycin C remains sensitive to other concanamycins, demonstrating species-specific pharmacophore requirements [1]. This finding indicates that the absence of the carboxamide moiety in Concanamycin C (Y=H, versus Y=CONH₂ in Concanamycin A) [2] alters species-dependent recognition by the V-ATPase holoenzyme. Researchers working with yeast model systems must therefore verify that the specific concanamycin variant is active against their strain, as potency cannot be inferred from studies using Concanamycin A.

species-specific inhibition Saccharomyces cerevisiae Concanamycin A yeast V-ATPase

Concanamycin Family vs. Bafilomycin Family: Class-Level Superiority in V-ATPase Inhibition Potency and Specificity

A comprehensive structure-activity study directly comparing concanamycins (including Concanamycin C) against bafilomycins established that the 18-membered macrolide concanamycins are generally better and more specific inhibitors of membrane-bound V-ATPases than the 16-membered bafilomycin class [1]. This class-level differentiation is structural: the additional carbohydrate residue in bafilomycins does not account for improved concanamycin activity; rather, the intact hemiketal ring and the 18-membered macrolactone ring architecture of concanamycins confer superior inhibition [2]. The study further demonstrated that structurally related elaiophylin, a C2-symmetric macrodiolide, is inactive on V-ATPases while retaining P-type ATPase inhibition, underscoring the specificity advantage of the concanamycin scaffold [2]. For procurement purposes, this class-level evidence indicates that concanamycins, including Concanamycin C, offer a superior V-ATPase inhibition profile compared to bafilomycin-based alternatives.

structure-activity relationship V-ATPase inhibitor concanamycin bafilomycin plecomacrolide

V-ATPase Inhibition Kinetics: Concanamycin Family Lysosomal Acidification Blockade

The concanamycin family, including Concanamycin C, inhibits lysosomal acidification at sub-nanomolar to low nanomolar concentrations. Direct measurements using rat liver lysosomes demonstrated that concanamycins A, B, and C (along with novel analogues D–G) inhibited acidification at concentrations ranging from 10⁻¹¹ M to 10⁻⁹ M [1]. This represents an exceptionally steep concentration-response relationship for functional V-ATPase inhibition in an organelle context. The structure-activity analysis from this study confirmed that the 18-membered macrolide ring and the 6-membered hemiketal ring portions are the pharmacophoric elements responsible for this potent inhibitory activity [1]. Concanamycin C possesses both structural elements intact [2], establishing it as a fully functional member of this highly potent inhibitor family.

lysosomal acidification V-ATPase inhibition rat liver lysosomes concanamycin family

Immunosuppressive Activity: Concanamycin C vs. Concanamycin A in Lymphocyte Proliferation

Concanamycin C was originally identified and isolated based on its ability to inhibit T cell proliferation in response to concanavalin A stimulation, a property shared with Concanamycins A and B [1]. This immunosuppressive activity was the primary screening phenotype used in the initial discovery and isolation of the concanamycin family from Streptomyces diastatochromogenes S-45 [1]. The parallel identification of Concanamycins A, B, and C using this identical functional assay indicates that all three compounds possess comparable potency in blocking lymphocyte proliferation under the tested conditions. While exact IC₅₀ values for Concanamycin C in this assay are not reported in the isolation literature, the co-discovery of all three compounds using identical screening criteria establishes functional equivalence in this immunological context.

T cell proliferation immunosuppression mouse splenic lymphocytes concanavalin A

Evidence-Backed Application Scenarios for Concanamycin C Procurement in V-ATPase Research


Orthogonal Validation of V-ATPase-Dependent Phenotypes in Bafilomycin-Resistant Systems

When experimental systems have been exposed to bafilomycin A1 and developed resistance (whether through genetic selection or chronic treatment), Concanamycin C serves as an essential orthogonal V-ATPase inhibitor. Direct genetic evidence demonstrates that single mutations in subunit c of the V-ATPase confer strong resistance to bafilomycin while leaving concanamycin sensitivity largely unaffected [1]. A strain completely resistant to bafilomycin inhibition can therefore be probed with Concanamycin C to confirm whether observed phenotypes are genuinely V-ATPase-dependent or reflect off-target effects of bafilomycin selection. This application is critical for autophagy studies, lysosomal storage disorder models, and cancer cell line panels where V-ATPase inhibitor resistance may emerge.

Saccharomyces cerevisiae V-ATPase Functional Studies Requiring Concanamycin C-Sensitive Strains

Researchers using Saccharomyces cerevisiae as a model system for V-ATPase function must verify inhibitor sensitivity, as Concanamycin C and Concanamycin A exhibit differential activity in yeast. Documented strains exist that are completely resistant to Concanamycin C while retaining sensitivity to other concanamycins [2]. Conversely, yeast V-ATPase mutations that confer bafilomycin resistance do not necessarily confer Concanamycin C resistance. For yeast genetics laboratories studying vacuolar acidification, protein sorting, or pH homeostasis, Concanamycin C provides a distinct selective pressure and validation tool that cannot be replicated using Concanamycin A or Bafilomycin A1 alone.

Lysosomal Acidification Inhibition at Sub-Nanomolar Concentrations in Mammalian Organelle Preparations

For experiments requiring complete blockade of lysosomal acidification with minimal compound concentration, Concanamycin C provides the potent concanamycin scaffold activity. The concanamycin family inhibits rat liver lysosome acidification at concentrations of 10⁻¹¹ M to 10⁻⁹ M [3]. This sub-nanomolar effective range minimizes potential off-target effects that may occur at higher inhibitor concentrations. Applications include studies of lysosomal enzyme maturation, autophagic flux measurement, antigen processing and presentation, and receptor-mediated endocytosis tracking in primary cell cultures and isolated organelle preparations.

T Cell Immunology Studies Requiring V-ATPase-Dependent Proliferation Inhibition

Concanamycin C was isolated based on its potent inhibition of concanavalin A-stimulated mouse splenic lymphocyte proliferation, an activity shared with Concanamycins A and B [4]. This established immunosuppressive property makes Concanamycin C suitable for immunological investigations where V-ATPase inhibition is required to probe T cell activation, cytokine production, or antigen-presenting cell function. The compound's activity in primary lymphocyte cultures provides a validated tool for studies of perforin/granzyme-mediated cytotoxicity, T cell receptor signaling, and immune synapse formation, all processes dependent on proper lysosomal and endosomal acidification.

Technical Documentation Hub

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